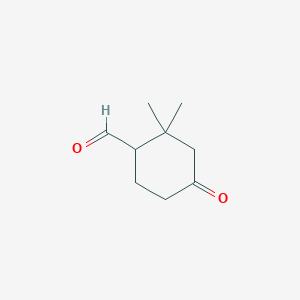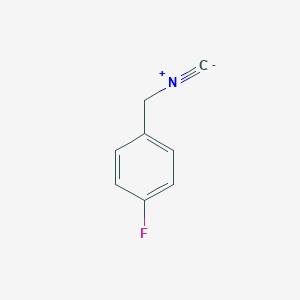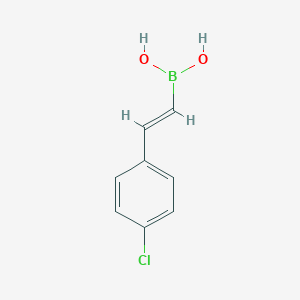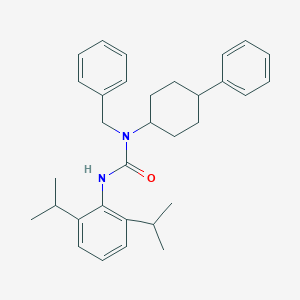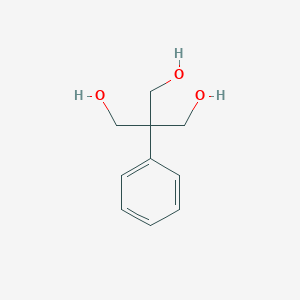
2-(Hydroxymethyl)-2-phenylpropane-1,3-diol
描述
OSM-S-665 is a compound that belongs to the class of aminothienopyrimidine benzene sulfonamidesIt is structurally related to other compounds in the aminothienopyrimidine series, which have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria .
准备方法
合成路线和反应条件: OSM-S-665 的合成通常涉及构建氨基噻吩并嘧啶骨架,然后引入苯磺酰胺部分。合成路线可以概括如下:
构建噻吩并嘧啶骨架: 这涉及用合适的胺环化噻吩衍生物以形成噻吩并嘧啶核心。
引入苯磺酰胺部分: 然后将噻吩并嘧啶核心与磺酰氯衍生物反应,以引入苯磺酰胺基团。
工业生产方法: OSM-S-665 的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用自动合成设备和严格的质量控制措施,以确保一致性和可扩展性。
化学反应分析
反应类型: OSM-S-665 可以经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成亚砜或砜。
还原: 还原反应可以将磺酰胺基团转化为相应的胺。
取代: 亲电芳香取代反应可以在苯环上引入各种取代基。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 可以使用锂铝氢化物或硼氢化钠等还原剂。
取代: 溴或氯等卤化剂可用于亲电芳香取代。
主要产物:
氧化产物: 亚砜和砜。
还原产物: 胺。
取代产物: OSM-S-665 的卤代衍生物。
科学研究应用
OSM-S-665 有多种科学研究应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为恶性疟原虫天冬酰胺 tRNA 合成酶抑制剂的潜力,使其成为抗疟疾药物开发的候选药物.
医学: 治疗疟疾和其他寄生虫感染的潜在治疗应用。
工业: 用于开发新型药物和化学中间体。
5. 作用机理
OSM-S-665 的作用机理涉及抑制恶性疟原虫天冬酰胺 tRNA 合成酶。该酶对于寄生虫中的蛋白质合成至关重要。 OSM-S-665 作为一种前抑制剂起作用,与该酶形成共价加合物,从而阻断其活性,导致蛋白质翻译抑制和氨基酸饥饿反应的激活 .
类似化合物:
OSM-S-106: 另一种具有类似抗疟疾活性的氨基噻吩并嘧啶苯磺酰胺.
TCMDC-135294: 从 GSK 库中发现的具有潜在抗疟疾特性的结构相关化合物.
OSM-S-665 的独特性: OSM-S-665 的独特性在于其特定的作用机理,涉及恶性疟原虫天冬酰胺 tRNA 合成酶的反应劫持。这使其成为克服目前抗疟疾药物耐药性的一个有希望的候选药物。
作用机制
The mechanism of action of OSM-S-665 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-665 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity and leading to the inhibition of protein translation and activation of the amino acid starvation response .
相似化合物的比较
OSM-S-106: Another aminothienopyrimidine benzene sulfonamide with similar antimalarial activity.
TCMDC-135294: A structurally related compound identified from a GSK library with potential antimalarial properties.
Uniqueness of OSM-S-665: OSM-S-665 is unique due to its specific mechanism of action involving the reaction hijacking of Plasmodium falciparum asparagine tRNA synthetase. This makes it a promising candidate for overcoming resistance to current antimalarial drugs.
属性
IUPAC Name |
2-(hydroxymethyl)-2-phenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(7-12,8-13)9-4-2-1-3-5-9/h1-5,11-13H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOHRYWQNVCEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516666 | |
| Record name | 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4704-99-8 | |
| Record name | 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol in the synthesis of single molecule magnets?
A: this compound (H3L) acts as a chelating ligand in the formation of tetranuclear iron(III) complexes, which exhibit SMM behavior. The deprotonated ligand (L3-) bridges three iron(III) ions, forming a propeller-like structure. [, , , ]
Q2: How does the presence of the pyrenyl group in a modified H3L ligand impact the properties of the resulting SMM?
A: Researchers functionalized H3L with a pyrenyl group to facilitate grafting of the SMM onto carbon nanotubes (CNTs). The pyrenyl group enables non-covalent π-stacking interactions with the CNT surface, allowing for controlled deposition of the SMM without significantly altering the CNT's conductance. []
Q3: Can the central iron(III) ion in these SMMs be substituted with other metal ions? What is the effect on the SMM properties?
A: Yes, studies have shown that replacing the central iron(III) ion with chromium(III) in the [Fe4(L)2(dpm)6] (Hdpm = dipivaloylmethane) SMM results in a new heterometallic complex, [Fe3Cr(L)2(dpm)6]. This substitution leads to a reduction in the magnetic anisotropy and a lower energy barrier for magnetization reversal, although SMM behavior is retained. []
Q4: How does the packing of SMMs on a surface influence their magnetic properties?
A: Computational studies using a combination of molecular mechanics (MM) and density functional theory (DFT) have demonstrated that the packing of SMMs, specifically [Fe4(L)2(dpm)6], on a gold (Au(111)) surface can influence their geometry and magnetic properties. Long-range and edge effects within the monolayer were shown to impact both the Fe4 structures and the orientations of their easy axes of magnetization. []
Q5: What are the potential advantages of using fluorinated β-diketonato ligands in the synthesis of SMMs?
A: Incorporating fluorinated β-diketonato ligands, such as pivaloyltrifluoroacetone (pta), can enhance the volatility and processability of the resulting SMMs. For example, the fluorinated complex [Fe4(L)2(pta)6] exhibits a lower sublimation temperature compared to its non-fluorinated counterpart, [Fe4(L)2(dpm)6], facilitating vapor-phase processing techniques. []
- Toward Mesoscale Properties of Self-Assembled Monolayers of SMM on Au(111): An Integrated Ad Hoc FF and DFT Study.
- Enhanced vapor-phase processing in fluorinated Fe4 single-molecule magnets.
- Single-molecule-magnet carbon-nanotube hybrids.
- Slow magnetic relaxation from hard-axis metal ions in tetranuclear single-molecule magnets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)
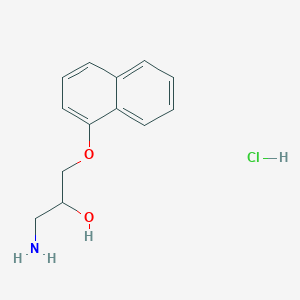
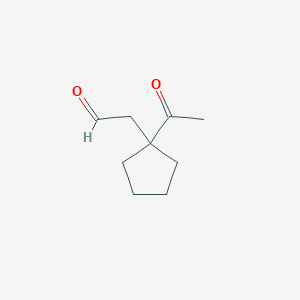
![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)
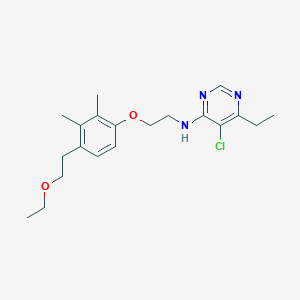
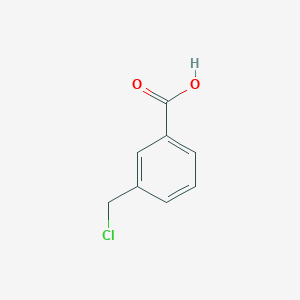
![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)

![3-((3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid](/img/structure/B132448.png)
